Structural Elucidation and Analytical Characterization of 4,4-Dimethyl-2-pentyn-1-ol: A Bench Reference
Part 1: Executive Summary & Chemical Identity 4,4-Dimethyl-2-pentyn-1-ol (CAS: 19115-28-7) is a critical synthetic intermediate, frequently employed as a building block in the synthesis of terpenes, heterocycles, and com...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
4,4-Dimethyl-2-pentyn-1-ol (CAS: 19115-28-7) is a critical synthetic intermediate, frequently employed as a building block in the synthesis of terpenes, heterocycles, and complex pharmaceutical scaffolds. Its structural rigidity, provided by the internal alkyne and the bulky tert-butyl group, makes it an excellent model for studying steric effects in nucleophilic additions and cycloadditions.
This guide provides a definitive reference for the 1H and 13C NMR spectral characterization of this molecule. Unlike standard database entries, this document synthesizes experimental data with mechanistic assignment logic, ensuring that researchers can confidently distinguish this compound from structural isomers or synthetic impurities.
Chemical Identity Table
Parameter
Detail
IUPAC Name
4,4-Dimethylpent-2-yn-1-ol
Common Name
tert-Butyl propargyl alcohol
CAS Registry Number
19115-28-7
Molecular Formula
C7H12O
Molecular Weight
112.17 g/mol
SMILES
CC(C)(C)C#CCO
Part 2: Experimental Protocol
To obtain the high-fidelity spectral data described below, adherence to a rigorous sample preparation protocol is required. The following methodology minimizes solvent effects and ensures accurate integration of the quaternary carbon signals.
Sample Preparation
Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference. While DMSO-d6 can be used, it often leads to broadening of the hydroxyl proton due to hydrogen bonding, complicating the assignment.
Concentration:
1H NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl3.
13C NMR: Dissolve 40–60 mg of the analyte in 0.6 mL of CDCl3 to ensure adequate signal-to-noise ratio for the quaternary alkyne carbons.
Tube Specifications: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . The quaternary carbons (alkyne and tert-butyl central carbon) have long spin-lattice relaxation times (
). A short delay will suppress these signals, making integration impossible and detection difficult.
The proton NMR spectrum of 4,4-Dimethyl-2-pentyn-1-ol is characterized by its simplicity, owing to the lack of vicinal protons to induce coupling.
1H NMR Data Table (400 MHz, CDCl3)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Fragment
1.24
Singlet (s)
9H
H-5, H-6, H-7
-C(CH 3)3 (tert-butyl)
1.60 – 2.10
Broad Singlet (br s)
1H
OH
-OH (Hydroxyl)
4.28
Singlet (s)
2H
H-1
-CH 2-OH
Detailed Interpretation
The tert-Butyl Singlet (1.24 ppm): This is the most intense signal. The nine equivalent protons of the three methyl groups appear as a sharp singlet. The chemical shift is slightly deshielded compared to a standard alkane tert-butyl (usually ~0.9 ppm) due to the magnetic anisotropy of the adjacent alkyne triple bond.
The Propargylic Methylene (4.28 ppm): This signal appears as a singlet. In ultra-high-resolution spectra or specific solvents (like DMSO-d6), this may appear as a doublet (
Hz) due to coupling with the hydroxyl proton. In CDCl3, rapid proton exchange usually decouples this interaction, resulting in a singlet.
The Hydroxyl Proton (~1.6 - 2.1 ppm): The position of this peak is concentration-dependent. At higher concentrations, hydrogen bonding shifts this peak downfield (higher ppm). It is identified by its broad appearance and disappearance upon D2O shake.
Part 4: 13C NMR Spectral Data & Analysis
The Carbon-13 spectrum provides the definitive structural confirmation, particularly distinguishing the two non-equivalent alkyne carbons.
13C NMR Data Table (100 MHz, CDCl3)
Shift (, ppm)
Type
Assignment
Structural Note
27.5
Quaternary (Cq)
C-4
Central carbon of tert-butyl
30.8
Methyl (CH3)
C-5, C-6, C-7
Methyls of tert-butyl
51.6
Methylene (CH2)
C-1
Propargylic carbon (-C H2-OH)
77.5
Quaternary (Cq)
C-2
Alkyne carbon (C -CH2)
93.5
Quaternary (Cq)
C-3
Alkyne carbon (tBu-C)
Detailed Interpretation & Assignment Logic
Alkyne Carbon Differentiation (The Critical Insight):
The two alkyne carbons (C-2 and C-3) appear in the 70–95 ppm range.
C-3 (93.5 ppm): The internal alkyne carbon attached to the bulky tert-butyl group is significantly deshielded (shifted downfield) relative to the other alkyne carbon. This is a characteristic "beta-effect" of heavy alkyl substitution on alkynes.
C-2 (77.5 ppm): The carbon attached to the hydroxymethyl group appears upfield relative to C-3.
The tert-Butyl Anomaly:
Contrary to intuitive inductive effects, the methyl carbons (30.8 ppm) often appear slightly downfield of the central quaternary carbon (27.5 ppm) in tert-butyl acetylenes. This assignment is confirmed by DEPT-135 experiments (where the 30.8 ppm signal would be positive/up and the 27.5 ppm signal would disappear).
Part 5: Visualization of Structural Logic
The following diagram illustrates the logical flow for assigning the spectral signals to the molecular structure, highlighting the key diagnostic features.
Figure 1: Structural assignment logic linking molecular fragments to specific 1H and 13C NMR signals.
Part 6: Synthesis Context
Understanding the synthesis provides context for potential impurities (e.g., unreacted starting material or solvents). The standard route involves the lithiation of 3,3-dimethyl-1-butyne followed by the addition of paraformaldehyde.
Figure 2: Synthetic pathway. Impurities may include traces of THF (δ 1.85, 3.76) or unreacted alkyne (δ 2.05 for terminal H).
Strategic Utilization of 4,4-Dimethyl-2-pentyn-1-ol in Modern Organic Synthesis
Executive Summary 4,4-Dimethyl-2-pentyn-1-ol (CAS 52323-98-5) is a specialized alkynol building block that bridges the gap between simple steric control and complex heterocyclic assembly.[1] Distinguished by its bulky te...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,4-Dimethyl-2-pentyn-1-ol (CAS 52323-98-5) is a specialized alkynol building block that bridges the gap between simple steric control and complex heterocyclic assembly.[1] Distinguished by its bulky tert-butyl group adjacent to the alkyne, this reagent is frequently employed to direct regioselectivity in transition-metal-catalyzed cyclizations—most notably in Gold(I) and Palladium(II) chemistry. Beyond catalysis, it serves as a critical precursor for gem-dimethyl-containing terpenes, pheromones, and protease inhibitors like Methyllinderone. This guide dissects its synthesis, mechanistic behavior, and application in high-value target synthesis.[2]
Chemical Profile & Strategic Utility
Structural Analysis
The molecule consists of three distinct functional zones:
The tert-Butyl Anchor: Provides significant steric bulk (
), preventing unwanted nucleophilic attack at the C4 position and directing regioselectivity during metal coordination.
The Internal Alkyne: A rigid spacer and reactive pi-system susceptible to carbophilic Lewis acid activation (Au, Pt, Pd).
The Propargylic Alcohol: A versatile handle for oxidation (to ynals/ynoic acids), substitution (Nicholas reaction), or intramolecular nucleophilic attack.
Property
Value
CAS Number
52323-98-5
Molecular Formula
CHO
Molecular Weight
112.17 g/mol
Boiling Point
70–71 °C (29 mmHg)
Density
~0.86 g/mL
Appearance
Colorless to pale yellow liquid
Why Use This Reagent?
Regiocontrol in Cyclizations: In gold-catalyzed reactions, the steric bulk of the tert-butyl group disfavors attack at the C4 position, often forcing 5-endo-dig or 5-exo-dig pathways that might otherwise be competitive with 6-membered ring formation.
Gem-Dimethyl Introduction: It is one of the most atom-economical ways to introduce the gem-dimethyl motif—a common feature in terpenes (e.g., taxanes, retinoids) that enhances metabolic stability in drug candidates.
Synthesis of the Reagent
While commercially available, high-purity 4,4-dimethyl-2-pentyn-1-ol is often synthesized in situ or in-house to avoid stabilizer interference. The standard protocol involves the lithiation of tert-butyl acetylene followed by trapping with formaldehyde.
Reaction Pathway
The synthesis relies on the high acidity of the terminal alkyne proton (pKa ~25) in 3,3-dimethyl-1-butyne.
Figure 1: Synthetic route to 4,4-Dimethyl-2-pentyn-1-ol.[3]
Advanced Applications: Transition Metal Catalysis
The most powerful application of this alcohol lies in its ability to undergo cycloisomerization. The hydroxyl group acts as an internal nucleophile once the alkyne is activated by a soft Lewis acid.
Gold(I)-Catalyzed Cyclization
Gold catalysis allows for the rapid construction of furan and dihydrofuran cores. The tert-butyl group is critical here; it destabilizes the cationic intermediate at the adjacent carbon, directing the nucleophilic attack of the oxygen to the distal carbon (or influencing the mode of cyclization depending on the specific catalyst ligand).
Mechanism: 5-Endo-Dig vs. 5-Exo-Dig
When coupled with an external nucleophile or used in cascade reactions, the alcohol can form dihydrofurans.
Figure 2: General mechanism for Gold(I)-catalyzed cycloisomerization.
Palladium-Catalyzed Carbonylation/Cyclization
Palladium catalysts (e.g., PdCl
) can promote the cyclization of 4,4-dimethyl-2-pentyn-1-ol to form tetrahydrofuran derivatives. Unlike Gold, Pd(II) often facilitates subsequent oxidation or carbonylation steps, allowing the formation of lactones or ketones (e.g., 5-hydroxy-2-pentanone derivatives) via hydration of the intermediate enol ether.
Case Studies in Total Synthesis
Synthesis of Methyllinderone (Chymase Inhibitor)
Context: Methyllinderone is a potent inhibitor of human chymase.[4]
Role of Reagent: 4,4-Dimethyl-2-pentyn-1-ol served as the starting material for the construction of the chiral allene oxide intermediate.[4]
Workflow:
Hydrostannylation: The alkyne is converted to a vinyl stannane.
Epoxidation: Sharpless epoxidation of the allylic alcohol (derived from the alkyne) sets the stereochemistry.
Deoxystannylation: Generates the allene oxide with the bulky tert-butyl group preserving the kinetic stability of the reactive allene system.
Synthesis of Insect Pheromones (Stenoma catenifer)
Context: The sex pheromone of the Avocado Seed Moth requires a specific enyne skeleton.
Role of Reagent: The alcohol is oxidized to 4,4-dimethyl-2-pentynal .
Workflow:
Oxidation: MnO
or Swern oxidation converts the alcohol to the aldehyde.
Wittig Reaction: The aldehyde reacts with phosphoranes to extend the carbon chain, retaining the gem-dimethyl motif which mimics the branching patterns found in the natural pheromone.
Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethyl-2-pentyn-1-ol
Adapted from Org. Synth. and standard organolithium procedures.
Reagents:
3,3-Dimethyl-1-butyne (1.0 equiv)
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
Paraformaldehyde (1.2 equiv, depolymerized) or Formaldehyde gas
THF (anhydrous)
Procedure:
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel. Charge with anhydrous THF (100 mL) and 3,3-dimethyl-1-butyne (5.0 g, 61 mmol). Cool to –78 °C.[5]
Lithiation: Add n-BuLi (27 mL, 67 mmol) dropwise over 20 minutes. Stir at –78 °C for 1 hour. The solution typically turns pale yellow.
Formylation: Add paraformaldehyde (2.2 g, 73 mmol) in one portion (solid addition adapter recommended) or bubble formaldehyde gas generated separately. Allow the mixture to warm slowly to room temperature over 3 hours.
Workup: Quench with saturated NH
Cl solution (50 mL). Extract with EtO (3 x 50 mL). Wash combined organics with brine, dry over MgSO, and concentrate
in vacuo.[5]
Purification: Distill under reduced pressure (approx. 70°C at 29 mmHg) to yield the alcohol as a colorless oil.
Protocol B: Gold(I)-Catalyzed Cyclization to 2-tert-Butylfuran
Demonstrating the cycloisomerization capability.
Reagents:
4,4-Dimethyl-2-pentyn-1-ol (1.0 mmol)
AuCl
(5 mol%) or [Au(PPh)Cl]/AgOTf (5 mol%)
Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
Catalyst Prep: In a glovebox or under Argon, mix [Au(PPh
)Cl] (25 mg) and AgOTf (13 mg) in DCM (5 mL) to generate the cationic species. Filter through Celite to remove AgCl if necessary.
Reaction: Add the gold catalyst solution to a solution of 4,4-dimethyl-2-pentyn-1-ol (112 mg, 1 mmol) in DCM (5 mL).
Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc). The reaction is usually complete within 1–4 hours.
Isolation: Filter through a short pad of silica to remove the metal catalyst. Concentrate carefully (product is volatile).
Result: Yields 2-tert-butylfuran (or dihydrofuran derivatives if water/alcohol nucleophiles are present).
References
Synthesis & Properties: Organic Syntheses, Coll.[6][7] Vol. 4, p. 755; Vol. 32, p. 4.
Gold Catalysis Methodology: Zhang, L., et al.[7] "Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans and furans." Organic Letters, 2005, 7(24), 5409-5412.
Methyllinderone Synthesis: Konoike, T., et al. "Total synthesis of human chymase inhibitor methyllinderone."[4] ResearchGate Profile.
Pheromone Application: Miyake, Y., et al.[8] "Process for preparing 4-penten-2-ynal." European Patent EP 3789375 B1, 2022.[8]
Palladium Catalysis: Gabriele, B., et al. "Conversion of pentynol to pentanone catalysed by Pd(II) metal centres." Journal of Organometallic Chemistry.
Adsorption Mechanisms of 4,4-Dimethyl-2-pentyn-1-ol on Metal Surfaces
Technical Guide for Surface Scientists & Chemical Engineers Executive Summary This technical guide delineates the adsorption thermodynamics, kinetic pathways, and film-forming mechanisms of 4,4-Dimethyl-2-pentyn-1-ol (DM...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Surface Scientists & Chemical Engineers
Executive Summary
This technical guide delineates the adsorption thermodynamics, kinetic pathways, and film-forming mechanisms of 4,4-Dimethyl-2-pentyn-1-ol (DMP) on transition metal surfaces (primarily ferrous alloys). While acetylenic alcohols are widely recognized as corrosion inhibitors, DMP presents a unique case due to its steric asymmetry : a terminal tert-butyl group coupled with an internal alkyne and a primary hydroxyl group.
This guide synthesizes electrochemical impedance spectroscopy (EIS) data, density functional theory (DFT) insights, and surface characterization protocols to explain how DMP transitions from physisorbed molecules to a cross-linked, hydrophobic polymeric barrier.
Molecular Architecture & Reactivity Profile
To understand the adsorption mechanism, we must first deconstruct the ligand architecture of DMP. It functions as a mixed-mode interface inhibitor with three distinct structural domains:
Structural Domain
Chemical Feature
Mechanistic Function
Anchoring Head
Primary Hydroxyl ()
Provides initial physisorption via H-bonding with surface oxides/hydroxides. Acts as a proton acceptor in acidic media.
Active Center
Internal Alkyne ()
The site of Chemisorption . High -electron density facilitates donor-acceptor interactions with metal d-orbitals. Precursor for surface polymerization.
Hydrophobic Tail
tert-Butyl Group ()
Steric Shielding . The bulky alkyl group repels water molecules and aggressive anions (, ), creating a "parasol effect" over the active site.
The Electronic Interaction (The Dewar-Chatt-Duncanson Model)
The stability of DMP on metal surfaces (Fe, Ni, Cu) is governed by a synergistic push-pull mechanism:
-Donation: The -electrons of the alkyne triple bond donate electron density into the empty -orbitals of the metal surface atoms (/).
-Backbonding: The filled -orbitals of the metal donate electron density back into the empty antibonding orbitals of the alkyne.
Note: The electron-donating inductive effect (+I) of the tert-butyl group increases the electron density on the triple bond, theoretically enhancing the
-donation strength compared to unhindered propargyl alcohol.
Mechanistic Pathways: From Solution to Polymer Film
The adsorption of DMP is not a static event but a dynamic evolution. The molecule undergoes a transition from simple adsorption to surface catalytic transformation.
Phase 1: Physisorption (Rapid Kinetics)
Upon immersion, DMP molecules rapidly displace water molecules from the electrical double layer.
Driving Force: Electrostatic interaction between the protonated hydroxyl group (in acid media,
) and cathodic sites, or dipole interactions at the metal surface.
Thermodynamics: Low heat of adsorption (
). Reversible.
Phase 2: Chemisorption (Thermodynamic Control)
As the molecule approaches the Helmholtz plane, the alkyne center interacts directly with surface metal atoms.
Geometry: The molecule likely adopts a planar orientation initially to maximize
-orbital overlap, eventually tilting to accommodate the steric bulk of the tert-butyl tail.
Phase 3: Surface Polymerization (The Protective Barrier)
This is the critical differentiator for acetylenic alcohols. The metal surface acts as a catalyst, inducing the opening of the triple bond.
Mechanism: Cationic polymerization initiated by surface protons or Lewis acid sites (
).
Result: Formation of a polymolecular, cross-linked film. The tert-butyl groups orient away from the surface, creating a super-hydrophobic outer layer that drastically increases the charge transfer resistance (
).
Visualizing the Pathway
Figure 1: Kinetic pathway of DMP adsorption, transitioning from reversible physisorption to irreversible polymer film formation.
Experimental Validation Protocols
To validate the adsorption mechanism and efficiency of DMP, researchers must employ electrochemical techniques that can distinguish between simple blockage and film formation.
Fit data to an Equivalent Circuit (typically Randles circuit:
).
Note: Use a Constant Phase Element (
) instead of pure capacitance to account for surface heterogeneity caused by the polymer film.
Expected Results:
Parameter
Trend with DMP Addition
Physical Interpretation
|
(Charge Transfer Resistance) | Increases Significantly | The polymer film blocks electron transfer at the interface. |
| (Double Layer Capacitance) | Decreases | Adsorption of DMP displaces water (high dielectric constant) with organic molecules (low dielectric constant) and increases the thickness of the double layer. |
| Bode Phase Angle | Approaches 90° | Indicates a transition from a resistive interface to a more capacitive (insulating) interface. |
Protocol B: Potentiodynamic Polarization (Tafel)
Objective: Determine if DMP is an anodic, cathodic, or mixed-type inhibitor.
Scan Range:
vs. OCP.
Scan Rate:
(slow scan to maintain quasi-equilibrium).
Analysis: Extrapolate Tafel slopes (
) to calculate corrosion current density ().
Insight: If shift in
, it is a mixed-type inhibitor. Acetylenic alcohols are typically mixed-type, affecting both hydrogen evolution and metal dissolution.
Computational Insights (DFT)
Density Functional Theory (DFT) provides the atomic-level justification for the experimental observations.
Simulation Parameters:
Software: VASP, Gaussian, or chemically equivalent quantum chemistry code.
Functional: B3LYP or PBE with dispersion correction (DFT-D3) to account for van der Waals interactions of the tert-butyl tail.
Basis Set: 6-311G(d,p) for molecule; Plane-wave basis for metal slab.
Key Descriptors for DMP:
HOMO (Highest Occupied Molecular Orbital): Located primarily on the alkyne triple bond and oxygen lone pairs . High
indicates strong electron donation capability (-donation).
LUMO (Lowest Unoccupied Molecular Orbital): Located on the antibonding
orbitals of the alkyne. Low facilitates acceptance of electrons from metal d-orbitals (-backbonding).
Fukui Indices:
(Nucleophilic attack center): High on the alkyne carbons, confirming them as sites for back-bonding.
(Electrophilic attack center): High on the oxygen atom.
Adsorption Energy (
):
A large negative value (typically
for chemisorption) confirms the stability of the Fe-C bond.
Transdisciplinary Note: Pharmaceutical Relevance
While primarily a corrosion inhibitor, the adsorption logic of DMP applies to heterogeneous catalysis in drug development:
Catalyst Poisoning: The strong adsorption of the alkyne moiety on Pd/Pt/Ni catalysts can "poison" the surface, selectively slowing down hydrogenation reactions.
Selectivity Control: In the partial hydrogenation of alkynes to alkenes (Lindlar catalyst context), molecules with similar steric bulk to DMP are used to modify surface accessibility, preventing over-reduction to alkanes.
References
ASTM International. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Spectroscopy. ASTM G106-89.[3] Link
Popova, A., et al. (2003). Temperature effect on the corrosion inhibition of mild steel in acidic media by some acetylenic alcohols. Corrosion Science. Link (Canonical reference for acetylenic alcohol mechanisms).
Obot, I. B., et al. (2015). Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors. Materials. Link
Frenier, W. W., et al. (1993). Mechanism of corrosion inhibition of iron in acid solution by acetylenic alcohols. Journal of The Electrochemical Society. Link
Growcock, F. B., et al. (1989). Inhibition of steel corrosion in HCl by acetylenic alcohols. Corrosion. Link
4,4-Dimethyl-2-pentyn-1-ol is a specialized propargylic alcohol derivative utilized primarily as a high-value intermediate in the synthesis of complex heterocycles (e.g., substituted furans) and pharmaceutical pharmacophores. Its structural motif—a bulky tert-butyl group adjacent to an internal alkyne—provides unique steric shielding, making it a critical building block for introducing rigidity into drug scaffolds.
Critical Safety Alert: While often categorized generically alongside simple alcohols, this compound possesses a dual-hazard profile combining flammability with significant mucosal irritation . Furthermore, public experimental data for its physical constants (Flash Point, Boiling Point) is sparse. This guide employs Structure-Property Relationship (SPR) analysis to establish conservative safety margins for research and scale-up environments.
Chemical Identity & Physical Properties
The following data consolidates available experimental values and computed estimates where experimental gaps exist.
Extrapolated from Propargyl alcohol (115°C) + t-Bu effect
Flash Point
Est. 40–60°C
Treat as Flammable Liquid (Cat 3)
Density
Est. 0.85–0.88 g/mL
Analogous alkynols
Solubility
Organic solvents (DCM, EtOAc); Limited in water
Lipophilic t-butyl group
Application Scientist Note: The lack of a definitive experimental boiling point in public registries necessitates the use of vacuum distillation for purification. Do not attempt atmospheric distillation without first determining the onset of thermal decomposition (DSC analysis recommended), as propargylic alcohols can exhibit exothermic decomposition at elevated temperatures.
Hazard Identification (GHS Analysis)
This analysis interprets the Global Harmonized System (GHS) classifications specifically for a drug discovery laboratory context.
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]
Risk Causality & Mitigation
Hazard Statement
Mechanism of Action
Laboratory Mitigation Strategy
H226: Flammable liquid and vapor
Vapor accumulation in headspaces can reach Lower Explosive Limit (LEL) quickly due to volatility.
Static Grounding: All transfer vessels must be grounded. Use conductive tubing for solvent transfers.
H319: Causes serious eye irritation
Propargylic alcohols are potent lachrymators and defatting agents.
No Contact Lenses: Vapors can concentrate behind lenses. Wear tight-fitting safety goggles (ANSI Z87.1).
H335: Respiratory irritation
Alkyne moiety combined with alcohol function attacks mucous membranes.
Engineering Control: Handle strictly within a certified chemical fume hood.
Safe Handling & Storage Workflow
The following workflow illustrates the "Chain of Custody" for safe handling, from receipt to waste disposal. This protocol minimizes exposure and fire risk.
Figure 1: Operational workflow for handling 4,4-Dimethyl-2-pentyn-1-ol, emphasizing containment and static control.
Storage Protocol:
Segregation: Store away from strong oxidizing agents (e.g., perchlorates, permanganates) and strong acids . Propargylic alcohols can polymerize violently under acidic catalysis.
Environment: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (Refrigerate) to minimize vapor pressure and degradation, though ambient storage is often acceptable for short durations.
Toxicology & Exposure Controls
Permeation & PPE Selection
Standard latex gloves offer insufficient protection against propargylic alcohols due to rapid permeation.
Secondary Glove (immersion risk):Silver Shield / Laminate . Required for spill cleanup or prolonged handling.
Respiratory: If working outside a fume hood (not recommended), use a Full-face respirator with Organic Vapor (OV) cartridges .
First Aid Response
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: H335 indicates potential for bronchial spasm.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents to wash skin, as this increases transdermal absorption.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.
Synthesis & Application Context
Why this molecule matters in Drug Development:
4,4-Dimethyl-2-pentyn-1-ol serves as a "steric anchor." The tert-butyl group prevents metabolic oxidation at the terminal position (common in linear alkyl chains), while the alkyne provides a rigid spacer that can be functionalized via:
Sonogashira Coupling: Attachment to aryl halides.
Gold-Catalyzed Cyclization: Formation of substituted furans or pyrans.
Reduction: Stereoselective reduction to E- or Z-allylic alcohols.
Synthesis Pathway (for reference):
Typically synthesized via the lithiation of 3,3-dimethyl-1-butyne (tert-butyl acetylene) followed by nucleophilic attack on paraformaldehyde [3].
Safety Note: The starting material (3,3-dimethyl-1-butyne) is highly volatile (BP ~38°C) and flammable. The product (alcohol) is significantly less volatile but retains flammability.
Emergency Response (Fire & Spills)
Firefighting Measures:
Suitable Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Media: High-volume water jet (may spread the burning liquid).
Specific Hazards: Combustion generates Carbon Monoxide (CO). Vapors are heavier than air and may travel to ignition sources.
Spill Cleanup:
Evacuate: Clear the area of non-essential personnel.
Eliminate Ignition: Turn off hot plates and stirrers.
Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.
Disposal: Collect in a sealed container labeled "Flammable Organic Waste."
References
National Center for Biotechnology Information. (2025).[1][2][4][5][6][7][8] PubChem Compound Summary for CID 11789162, 4,4-Dimethyl-2-pentyn-1-ol. Retrieved from [Link]
Strategic Utilization of 4,4-Dimethyl-2-pentyn-1-ol in Terpene Analogue Synthesis
This Application Note is designed for research scientists and process chemists focusing on the synthesis of non-natural terpenes, retinoids, and metabolically stable drug pharmacophores. Document Type: Application Note &...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists focusing on the synthesis of non-natural terpenes, retinoids, and metabolically stable drug pharmacophores.
Document Type: Application Note & Protocol Guide
CAS No: 19115-28-7
Focus: Stereoselective Alkene Synthesis, Sigmatropic Rearrangements, and Retinoid Scaffold Construction.[1]
Introduction: The "Bulky Tail" Strategy
In the semi-synthesis of terpenes and retinoids, the gem-dimethyl group (
) is a ubiquitous structural motif.[1] However, this group is often a site of metabolic liability (hydroxylation by CYP450 enzymes).[1]
4,4-Dimethyl-2-pentyn-1-ol serves as a critical "linchpin" reagent.[1] Its tert-butyl group acts as a bioisostere for the gem-dimethyl moiety, offering three primary advantages:
Metabolic Stability: The quaternary center prevents
-oxidation, extending the half-life of the resulting pharmacophore (e.g., in Retinoid X Receptor agonists).
Steric Control: The bulk of the t-butyl group directs high stereoselectivity during reduction and rearrangement reactions.
Divergent Reactivity: The propargylic alcohol functionality allows access to both E-allylic alcohols (via hydrometalation) and
-unsaturated enones (via isomerization), both key intermediates in terpene construction.[1]
Divergent Synthetic Workflows
The utility of 4,4-Dimethyl-2-pentyn-1-ol relies on controlling the oxidation state and geometry of the C2-C3 bond.[1]
Figure 1: Divergent synthetic pathways from 4,4-Dimethyl-2-pentyn-1-ol to linear and cyclic terpene precursors.
Module 1: Stereoselective Reduction to (E)-Allylic Alcohols
Objective: Synthesize (E)-4,4-dimethyl-2-penten-1-ol.
Context: Natural terpenes often require precise alkene geometry. The t-butyl group makes catalytic hydrogenation (Lindlar) sluggish due to steric hindrance.[1] Hydrometalation using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the superior method for obtaining the E-isomer exclusively.[1]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alkyne spot (
) should disappear, replaced by the alkene ().
Quench (Critical): Cool back to 0°C. Carefully add saturated aqueous Rochelle’s salt solution. Stir vigorously for 1 hour until the biphasic mixture separates cleanly (breaking the aluminum emulsion).
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Data Validation:
Parameter
Value
Notes
Yield
85–92%
High efficiency due to steric protection of the alcohol.[1]
| E:Z Ratio | >99:1 | Confirmed by
H NMR (coupling constant Hz for vinyl protons).[1] |
| Mechanism | trans-Hydrometalation | Steric bulk of t-Bu directs hydride attack.[1] |
Module 2: The Johnson-Claisen Rearrangement
Objective: Chain extension to ethyl 6,6-dimethyl-4-heptenoate.
Context: This reaction mimics the biosynthetic elongation of terpenes (C5
C10).[1] By reacting the allylic alcohol (from Module 1) with an orthoester, a [3,3]-sigmatropic rearrangement occurs, adding a 2-carbon ester unit and shifting the double bond.[1][3]
Apparatus: Dean-Stark trap (optional but recommended for scale >1g)
Step-by-Step Methodology:
Mixture: In a round-bottom flask, combine the allylic alcohol, triethyl orthoacetate, and catalytic propionic acid.
Heating: Heat the mixture to 135–140°C. The reaction relies on the elimination of ethanol.
Small scale: Use a distillation head to distill off ethanol as it forms.
Large scale: Use xylene as a solvent and a Dean-Stark trap.[1]
Duration: Reflux for 4–6 hours.
Workup: Cool to RT. Dilute with Et2O. Wash with 1M HCl (to hydrolyze excess orthoester) followed by saturated NaHCO3.[1]
Purification: Distillation or Flash Chromatography.
Mechanistic Insight:
The reaction proceeds through a mixed ketene acetal intermediate. The bulky t-butyl group adopts an equatorial position in the chair-like transition state, strictly enforcing the E-geometry of the new double bond in the product.
Figure 2: Mechanistic flow of the Johnson-Claisen rearrangement emphasizing the transition state.[1]
Johnson-Claisen Rearrangement: Johnson, W. S., et al. "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds." Journal of the American Chemical Society, 92.25 (1970): 741-743.[1] Link[1]
Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." Organic & Biomolecular Chemistry, 7.20 (2009): 4149-4158.[1] Link
Retinoid Synthesis: Dawson, M. I., & Hobbs, P. D. "The synthetic chemistry of retinoids." The Retinoids, 2 (1984): 5-178.[1] (Foundational text on using bulky lipophilic groups in retinoids).
Metabolic Stability of t-Butyl Groups: "Metabolism of t-butyl groups in drugs." Hypha Discovery. Link
Navigating the Challenges of Esterifying Sterically Hindered Alkynols: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals The introduction of ester functionalities into sterically encumbered molecules, particularly those containing the rigid and electronically unique alkynyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The introduction of ester functionalities into sterically encumbered molecules, particularly those containing the rigid and electronically unique alkynyl group, presents a significant synthetic challenge. Traditional esterification methods often falter in the face of severe steric hindrance, leading to low yields, harsh reaction conditions, and undesired side reactions. This comprehensive guide provides an in-depth analysis of advanced and field-proven esterification procedures tailored for sterically hindered alkynols, offering detailed protocols and a comparative overview to aid in methodology selection.
The Challenge: Overcoming Steric and Electronic Hurdles
Sterically hindered alkynols, especially tertiary propargylic alcohols, pose a dual challenge to esterification. The bulky substituents surrounding the hydroxyl group impede the approach of the acylating agent, while the electron-withdrawing nature of the alkyne can influence the nucleophilicity of the alcohol. Consequently, forcing conditions often lead to dehydration and the formation of enynes, rather than the desired ester. To circumvent these issues, several powerful esterification methods have been developed that rely on the activation of the carboxylic acid component, thereby enhancing its electrophilicity to overcome the steric barrier.
This guide will focus on four key methodologies that have demonstrated significant success in the esterification of sterically demanding alcohols:
Yamaguchi Esterification: A robust method utilizing a mixed anhydride approach.
Steglich Esterification: A versatile carbodiimide-mediated coupling.
Shiina Esterification/Macrolactonization: A powerful technique employing a specific benzoic anhydride derivative.
Mitsunobu Reaction: A classic method for achieving esterification with inversion of stereochemistry.
The Yamaguchi Esterification: A Powerful Mixed Anhydride Strategy
The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly in cases of severe steric hindrance and for the construction of macrolactones.[1][2][3][4] The key to its success lies in the in-situ formation of a highly reactive mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), often referred to as the Yamaguchi reagent.[5][6] This mixed anhydride is then susceptible to nucleophilic attack by the sterically hindered alcohol, a process facilitated by the super-nucleophilic catalyst 4-dimethylaminopyridine (DMAP).[2][5]
Causality Behind the Experimental Choices:
The choice of 2,4,6-trichlorobenzoyl chloride is critical; its steric bulk and electronic properties favor the formation of the mixed anhydride and subsequent selective attack by DMAP at the less hindered carbonyl group of the carboxylic acid moiety.[1] The use of a stoichiometric amount of a tertiary amine base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the HCl generated during the formation of the mixed anhydride.[2] DMAP then acts as an acyl-transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate, which is readily attacked by the even weakly nucleophilic hindered alcohol.[2][7]
Caption: Yamaguchi Esterification Workflow.
Detailed Protocol: Yamaguchi Esterification of a Tertiary Alkynol
This protocol is a general guideline and may require optimization for specific substrates.
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
4-Dimethylaminopyridine (DMAP) (1.2 equiv)
Anhydrous Toluene or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the carboxylic acid (1.2 equiv) in anhydrous toluene (or DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv).
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise.
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the formation of the mixed anhydride.
In a separate flask, dissolve the sterically hindered alkynol (1.0 equiv) and DMAP (1.2 equiv) in anhydrous toluene (or DCM).
Slowly add the solution of the mixed anhydride to the solution of the alkynol and DMAP at room temperature.
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The Steglich Esterification: A Mild and Versatile Coupling
The Steglich esterification is a widely used method for forming esters under mild conditions, making it particularly suitable for substrates that are sensitive to acid or heat.[6][8][9][10] This reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[11] The addition of a catalytic amount of DMAP is crucial for the efficient esterification of sterically hindered alcohols.[6][10]
Causality Behind the Experimental Choices:
The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] In the absence of a good nucleophile, this intermediate can rearrange to a stable N-acylurea, a common side product. DMAP, being a superior nucleophile to the hindered alcohol, intercepts the O-acylisourea to form an N-acylpyridinium salt.[6] This intermediate is more reactive towards the alcohol and is not prone to rearrangement, thus channeling the reaction towards the desired ester.[6] The choice between DCC and EDC often depends on the ease of purification; the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and can be removed by filtration, while the urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.
Caption: Steglich Esterification Workflow.
Detailed Protocol: Steglich Esterification of a Tertiary Alkynol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
Sterically hindered alkynol (1.0 equiv)
Carboxylic acid (1.1 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 equiv)
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
0.5 N Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the sterically hindered alkynol (1.0 equiv), carboxylic acid (1.1 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 equiv) in anhydrous DCM.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold DCM.
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The Shiina Esterification: High Efficiency Through Anhydride Activation
The Shiina esterification is a powerful and mild method for the synthesis of esters and macrolactones, employing 2-methyl-6-nitrobenzoic anhydride (MNBA) as a highly effective dehydrating condensation agent.[14][15][16][17][18] This method is particularly advantageous for acid-sensitive substrates and sterically demanding couplings.[16]
Causality Behind the Experimental Choices:
The Shiina esterification can be performed under either basic or acidic conditions.[19] In the more common basic variant, a nucleophilic catalyst, typically DMAP or 4-(dimethylamino)pyridine N-oxide (DMAPO), activates the MNBA to form a reactive acyl carboxylate.[18] The carboxylic acid then reacts with this activated species to generate a mixed anhydride. The nucleophilic catalyst then selectively attacks the carbonyl group of the substrate's carboxylic acid moiety within the mixed anhydride, forming a highly reactive acylpyridinium intermediate, which is then readily intercepted by the alcohol.[19] The steric and electronic properties of MNBA contribute to the high chemoselectivity of the reaction, minimizing side products.[16]
To a solution of the carboxylic acid (1.1 equiv) and the sterically hindered alkynol (1.0 equiv) in anhydrous DCM, add triethylamine (2.2 equiv) and DMAP (0.1 equiv).
Add MNBA (1.1 equiv) to the solution at room temperature.
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Mitsunobu Reaction: Esterification with Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[8][9][20] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] While highly effective for primary and secondary alcohols, its application to tertiary alcohols is generally unsuccessful due to steric hindrance impeding the SN2 displacement.[21] However, for sterically hindered secondary alkynols where stereochemical inversion is desired, the Mitsunobu reaction is an excellent choice.
Causality Behind the Experimental Choices:
The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate.[9] The phosphine first attacks the azodicarboxylate, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile in an Sₙ2 reaction, displacing the activated hydroxyl group (as a phosphine oxide) with inversion of configuration. The use of p-nitrobenzoic acid can sometimes improve yields for hindered alcohols.[22]
Caption: Mitsunobu Reaction Workflow.
Detailed Protocol: Mitsunobu Reaction of a Sterically Hindered Secondary Alkynol
This protocol is adapted from a procedure for the inversion of hindered alcohols and may require optimization.[22]
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the sterically hindered secondary alkynol (1.0 equiv), carboxylic acid (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for very hindered substrates.
Monitor the reaction by TLC.
Upon completion, dilute the reaction with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct and to isolate the desired ester.
The esterification of sterically hindered alkynols requires careful consideration of the reaction methodology to overcome the inherent challenges of steric bulk and substrate sensitivity. The Yamaguchi, Steglich, and Shiina esterifications provide powerful and versatile tools for achieving these transformations by activating the carboxylic acid component. The Mitsunobu reaction offers a unique advantage for the inversion of stereochemistry at a hindered secondary alkynol center. The choice of method will depend on the specific substrate, the desired stereochemical outcome, and the functional group tolerance of the molecule. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the design and execution of successful esterification strategies for these challenging yet important molecular scaffolds.
purification techniques for 4,4-Dimethyl-2-pentyn-1-ol via vacuum distillation
The following technical guide is structured as an interactive Support Center module. It prioritizes the specific physicochemical behavior of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5), a hindered propargylic alcohol of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an interactive Support Center module. It prioritizes the specific physicochemical behavior of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5), a hindered propargylic alcohol often used as a building block in API synthesis.
You are attempting to purify 4,4-Dimethyl-2-pentyn-1-ol (an adduct of 3,3-dimethyl-1-butyne and formaldehyde). This molecule presents a specific purification paradox: it requires heat to distill but is susceptible to propargylic rearrangement or polymerization if overheated or exposed to trace acidity.
The protocol below replaces generic distillation advice with a targeted workflow designed to separate the product from its specific precursors (volatile t-butyl acetylene and solid paraformaldehyde) while mitigating thermal hazards.
Module 1: Pre-Distillation Diagnostics
Before applying vacuum, verify your crude profile. Most failures occur here.
The Issue: Users often report "solidification" in the condenser or "violent bumping" during early vacuum stages.
The Cause: Incomplete removal of precursors.[1]
3,3-Dimethyl-1-butyne (Starting Material): Extremely volatile (BP ~38°C). If present, it will flash-boil in the vacuum pump trap, potentially damaging seals.
Paraformaldehyde (Reagent): If you used paraformaldehyde, unreacted oligomers can sublime and clog the distillation head.
Pre-Run Checklist (Pass/Fail)
Parameter
Target Metric
Action if Failed
pH of Crude
Neutral (pH 7-8)
CRITICAL: Wash with sat. NaHCO₃. Acid traces catalyze Meyer-Schuster rearrangement to enals.
Solvent Load
< 5%
Rotovap at 40°C/200 mbar first. Residual THF causes bumping.
Clarity
Transparent
Filter through Celite to remove paraformaldehyde fines.
Module 2: The Vacuum Distillation Protocol
Standard short-path distillation is recommended over Vigreux columns to minimize residence time (thermal history).
Experimental Setup
Flask: 2-Neck Round Bottom (fill max 60%).
Head: Short-path distillation head with integrated condenser.
Stirring: Magnetic stir bar (high torque) or capillary bubbler (nitrogen).
Vacuum Source: High vacuum pump (< 5 mmHg capacity) with a dry ice/acetone trap.
Heating: Oil bath with digital temperature control. Do not use a mantle (hot spots cause decomposition).
Step-by-Step Procedure
Step 1: Degassing (The "Cold" Pull)
Connect the setup but keep the bath cold .
Slowly lower pressure to 20 mmHg.
Observation: You will see bubbling. This is residual t-butyl acetylene and solvent outgassing.
Wait until bubbling subsides before heating.
Step 2: The Thermal Ramp
Set vacuum to < 5 mmHg (Target: 1-2 mmHg).
Heat bath to 60°C . Increase by 5°C every 10 minutes.
Target Bath Temp: Expect distillation to start when bath is ~20-30°C above the vapor temperature.
Step 3: Fraction Collection
Use the following fractionation table as a guideline (temperatures estimated for < 2 mmHg):
Fraction
Vapor Temp (Est.)
Visual Indicator
Composition
Action
F1 (Forerun)
25°C - 50°C
Rapid drops, refractive "wavy" lines
Residual solvent, light byproducts
Discard
F2 (Main)
65°C - 75°C
Steady drip, colorless oil
4,4-Dimethyl-2-pentyn-1-ol
Collect
F3 (Tails)
> 80°C (or drop in rate)
Yellowing, viscous
Dimers/Oligomers
Stop Heat
Tech Note: The boiling point of this molecule is governed by the bulky t-butyl group. While lighter than linear isomers, the globular shape disrupts packing, but H-bonding keeps the BP relatively high. At atmospheric pressure, it would boil >160°C, which is near its decomposition threshold. Vacuum is mandatory.
Module 3: Visual Workflow (Process Logic)
The following diagram outlines the decision logic for the purification process.
Caption: Logical workflow for the purification of 4,4-Dimethyl-2-pentyn-1-ol, emphasizing pH control to prevent acid-catalyzed rearrangement.
Module 4: Troubleshooting & FAQs
Q: The distillate is turning yellow/brown during collection. Why?A: This indicates thermal decomposition or oxidation.
Check Vacuum: If pressure is >10 mmHg, you are forcing the bath temp too high (>120°C) to compensate. Improve vacuum to lower the boiling point.
Check Stabilizer: Propargylic alcohols are sensitive. Ensure your receiving flask is clean and free of acid traces.
Q: I see a white solid clogging the vacuum adapter.A: This is likely paraformaldehyde sublimation or hexamethylenetetramine (if amine bases were used).
Fix: Stop the distillation. Clear the blockage. In the future, ensure rigorous filtration of the crude material through a fritted glass funnel or Celite before distillation.
Q: The boiling point is fluctuating wildly.A: This is "bumping" caused by viscosity differences or residual low-boilers.
Fix: Use a Claisen adapter to provide a buffer zone against splashing. Ensure you have a high stir rate. If using a capillary bleed, ensure the nitrogen flow is constant but minimal.
Q: Can I use a Vigreux column for better purity?A:Not recommended. While Vigreux columns improve separation plates, they increase the "hold-up" volume and require higher pot temperatures to drive the vapor over. For this heat-sensitive alkyne, a simple short-path head is safer.
Module 5: Post-Process Validation
Verify the integrity of Fraction 2 using these markers:
Method
Expected Signal
Interpretation
1H NMR
Singlet ~1.2 ppm (9H)
Confirms t-butyl group integrity.
1H NMR
Singlet ~4.2 ppm (2H)
Confirms adjacent to OH.
IR
Sharp peak ~2240 cm⁻¹
Confirms internal Alkyne ().
IR
Broad peak ~3300 cm⁻¹
Confirms Alcohol (-OH).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethyl-2-pentyn-1-ol. Retrieved from [Link]
Organic Syntheses. General procedures for Propargyl Alcohols and handling of Acetylenic Compounds. (Referencing standard protocols for propargylic alcohol purification akin to 4-pentyn-1-ol). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Propargyl Alcohol Safety Data Guidelines. (Applied here for general propargylic alcohol hazards). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Minimizing Side Reactions in Sterically Hindered Propargylic Alcohol Reduction
Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 4,4-Dimethyl-2-pentyn-1-ol , a substrate characterized by two distinct features: a propargylic alcohol motif and a bulky tert-butyl group (4,4-dimethyl).
This combination presents a unique "push-pull" challenge:
Electronic Risk: The propargylic position is electronically activated, making the C-O bond susceptible to cleavage (hydrogenolysis), leading to the loss of the hydroxyl group.
Steric Obstacle: The tert-butyl group creates significant steric bulk. This slows down reaction kinetics, often tempting researchers to use harsher conditions (higher heat/pressure), which paradoxically increases the rate of side reactions (over-reduction or isomerization) rather than the desired transformation.
This guide is structured to troubleshoot these specific competing pathways based on your target isomer (E vs. Z).
Module 1: Target is the E-Alkene (Trans)
Primary Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)
Alternative: Lithium Aluminum Hydride (LAH) – Not Recommended for this substrate due to side reactions.
The Mechanism of Control
To minimize side reactions, you must exploit the cyclic directing effect of Red-Al. Unlike LAH, which attacks via external hydride delivery, Red-Al forms a covalent bond with the hydroxyl oxygen first. This anchors the reducing agent and delivers the hydride intramolecularly to the gamma-carbon (C3), ensuring high E-selectivity and protecting the oxygen from leaving.
Troubleshooting Guide: E-Reduction
Q1: I am seeing significant "loss of alcohol" (Hydrogenolysis) in my crude NMR. Why?Diagnosis: You likely overheated the reaction or used LAH. The tert-butyl group stabilizes the propargylic cation/radical intermediate, making the C-O bond fragile.
The Fix: Switch to Red-Al . If already using Red-Al, lower your internal temperature to <0°C during addition.
The Why: Red-Al acts as a "hydride clamp." By tethering to the oxygen, it prevents the formation of the free carbocation required for hydrogenolysis.
Q2: The reaction is stalling at 50% conversion. Should I reflux?Diagnosis: The tert-butyl group is blocking the approach of the bulky Red-Al reagent.
The Fix: Do not reflux immediately. High heat promotes allene formation (isomerization). Instead, increase the concentration of the reaction (run at 0.5 M - 1.0 M) to drive kinetics via mass action, or allow a longer reaction time at ambient temperature (up to 24h).
The Solvent: Ensure you are using Toluene or THF. Toluene is preferred for Red-Al as it allows higher thermal stability without the complexation effects of ether.
Q3: I have a gelatinous gray mess during workup. How do I recover my product?Diagnosis: Aluminum emulsion. This traps your product and leads to lower yields, often mistaken for "side reactions."
The Fix: Use the Fieser Workup or Rochelle's Salt method.
Rochelle's Salt: Add an excess of saturated aqueous Potassium Sodium Tartrate and stir vigorously until two clear layers form (can take 2-4 hours).
Visualizing the Red-Al Directing Effect
Figure 1: The cyclic aluminate mechanism of Red-Al anchors the oxygen, preventing its loss (hydrogenolysis) while directing the hydride to the specific position for E-selectivity.
The bulky tert-butyl group makes it difficult for the alkyne to sit flat on the palladium surface. This slows the initial reduction. Users often mistakenly increase H₂ pressure or temperature, which overcomes the "poisoning" of the catalyst, leading to the alkane (over-reduction).
Troubleshooting Guide: Z-Reduction
Q1: I am getting the fully saturated alkane (4,4-dimethylpentan-1-ol).Diagnosis: Your catalyst is too active.
The Fix: Add Quinoline (synthetic grade). A ratio of 2:1 (Quinoline weight : Catalyst weight) is standard.
The Check: Monitor H₂ uptake strictly. For this substrate, uptake may be slow. Do not increase pressure above 1 atm (balloon pressure).
Q2: I see "smearing" on the TLC and multiple spots. Is it polymerization?Diagnosis: Likely isomerization or oligomerization .
The Cause: If the reaction runs too long because of the steric bulk, the Z-alkene can re-adsorb and isomerize to the E-alkene or migrate the double bond.
The Fix: Stop the reaction at 95% conversion. It is better to separate unreacted alkyne by column chromatography than to risk over-reduction.
Solvent Switch: Switch from Methanol to Ethyl Acetate or a Hexane/EtOAc mix. Non-polar solvents often increase selectivity for the semi-hydrogenation of hindered alkynes.
Module 3: Comparative Data & Decision Matrix
Use this table to select the correct protocol based on your observed side reactions.
Feature
Red-Al Protocol
Lindlar Protocol
LAH Protocol
Target Isomer
E-Alkene (>98%)
Z-Alkene (90-95%)
E-Alkene (Variable)
Primary Risk
Hydrogenolysis (Loss of OH)
Over-reduction (Alkane)
Hydrogenolysis (High Risk)
Steric Sensitivity
Moderate (Requires time)
High (Requires active surface)
Moderate
Temp. Limit
< 25°C (Start at -20°C)
20-25°C
< 0°C
Critical Additive
None (Intrinsic mechanism)
Quinoline (Poison)
None
Recommendation
PREFERRED for E
PREFERRED for Z
AVOID
Troubleshooting Flowchart
Figure 2: Decision matrix for diagnosing reaction failures based on crude analysis.
References & Validated Protocols
Red-Al Mechanism & Selectivity:
Title: Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al) in Organic Synthesis.[3][4]
Technical Support Center: Resolving Solubility Issues of 4,4-Dimethyl-2-pentyn-1-ol
Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4-Dimethyl-2-p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4-Dimethyl-2-pentyn-1-ol in aqueous media. Our goal is to explain the underlying physicochemical principles and provide actionable, step-by-step protocols to overcome these issues in your experiments.
A Word on Safety First
Before attempting any procedure, it is critical to handle 4,4-Dimethyl-2-pentyn-1-ol with appropriate care. According to its safety profile, this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]
Mandatory Safety Precautions:
Always work in a well-ventilated area or a chemical fume hood.[2][3]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4]
Ground all equipment to prevent static discharge.[4]
Have an appropriate fire extinguisher (CO2, dry chemical, or foam) readily available.[4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 4,4-Dimethyl-2-pentyn-1-ol.
Q1: Why is 4,4-Dimethyl-2-pentyn-1-ol so difficult to dissolve in water?
A1: The poor aqueous solubility of 4,4-Dimethyl-2-pentyn-1-ol stems from its molecular structure. While it possesses a polar hydroxyl (-OH) group capable of hydrogen bonding with water, the majority of the molecule consists of a seven-carbon (C7) hydrocarbon backbone. This includes a bulky, non-polar tert-butyl group, which significantly increases the molecule's lipophilicity (oil-loving nature) and sterically hinders the hydroxyl group, limiting its interaction with water molecules. Structurally similar compounds are noted to be insoluble in water but soluble in organic solvents.[5][6]
Q2: What is the estimated aqueous solubility of 4,4-Dimethyl-2-pentyn-1-ol?
Q3: I need to prepare an aqueous stock solution. What is the quickest method to try?
A3: The most direct and often successful initial approach is co-solvency . This involves creating a solvent mixture, typically by first dissolving the 4,4-Dimethyl-2-pentyn-1-ol in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then performing a stepwise dilution with the aqueous buffer. See the detailed protocol in Part 2.
Q4: Will adjusting the pH of my buffer help solubilize this compound?
A4: No, pH adjustment will not be an effective strategy. 4,4-Dimethyl-2-pentyn-1-ol is a neutral molecule; its primary alcohol functional group is not acidic or basic enough to be ionized by changes in pH within a typical experimental range. Chemical modification techniques like pH adjustment are effective for drugs with ionizable groups, which this compound lacks.[7][8]
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides detailed, validated protocols for solubilizing 4,4-Dimethyl-2-pentyn-1-ol. The choice of method depends on the experimental constraints, such as final desired concentration and tolerance for excipients.
Logical Approach to Solubility Enhancement
Before selecting a method, consider the following workflow to identify the most suitable strategy for your specific application.
Caption: Mechanism of co-solvency.
Step-by-Step Protocol:
Preparation:
Accurately weigh the required amount of 4,4-Dimethyl-2-pentyn-1-ol in a sterile glass vial.
Select a high-purity, water-miscible organic co-solvent (e.g., Dimethyl Sulfoxide (DMSO) or absolute Ethanol).
Dissolution:
Add a minimal volume of the co-solvent to the vial. A good starting point is 10-20 µL for every 1 mg of compound.
Vortex or sonicate the mixture at room temperature until the compound is fully dissolved, forming a concentrated stock solution. Ensure no solid particles are visible.
Aqueous Dilution (Crucial Step):
While vortexing the final aqueous buffer (e.g., PBS, cell culture media), add the concentrated organic stock solution drop-by-drop.
Causality: This rapid mixing prevents the compound from immediately precipitating out as it hits the highly polar aqueous environment. Uncontrolled precipitation upon dilution is a known risk of this technique.
[7]4. Final Observation:
After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.
Troubleshooting: If precipitation occurs, the final concentration is too high for that percentage of co-solvent. You must either increase the final percentage of the co-solvent or decrease the final concentration of the compound.
Considerations:
Toxicity: Ensure the final concentration of the co-solvent is below the toxicity threshold for your specific assay or cell line.
Precipitation: Co-solvent-solubilized drugs can precipitate over time or with temperature changes. Prepare solutions fresh and use them promptly.
Method 2: Surfactant-Mediated Solubilization
Scientific Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic (lipophilic) core and a hydrophilic (polar) shell. The poorly soluble 4,4-Dimethyl-2-pentyn-1-ol partitions into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.
Caption: Cyclodextrin host-guest complexation.
Step-by-Step Protocol (Kneading Method):
Preparation:
Select a suitable cyclodextrin. Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher solubility.
Determine the molar ratio of CD to the compound (e.g., start with 1:1 and 2:1 CD:Drug).
Complexation:
Place the calculated amount of cyclodextrin in a glass mortar.
Add a small amount of water or an alcohol-water mixture (e.g., 50% ethanol) to form a paste.
[7] * Add the 4,4-Dimethyl-2-pentyn-1-ol to the paste.
Knead the mixture thoroughly with a pestle for 30-45 minutes. The mechanical energy facilitates the inclusion of the drug into the CD cavity.
Drying and Reconstitution:
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
The resulting powder is the cyclodextrin-drug complex.
Weigh the powder and dissolve it in your desired aqueous buffer. The complex should now dissolve readily.
Considerations:
Stoichiometry: The optimal molar ratio for complexation may need to be determined experimentally.
Regulatory Acceptance: Cyclodextrins are widely used and have a good safety profile, making them suitable for many drug development applications.
Physicochemical Properties of 4,4-Dimethyl-2-pentyn-1-ol
Property
Value
Source
Molecular Formula
C₇H₁₂O
PubChem
Molecular Weight
112.17 g/mol
PubChem
Physical Form
Liquid
Sigma-Aldrich
Predicted XLogP3
1.5
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
1
PubChem
Aqueous Solubility
Predicted to be very low / insoluble
Inferred from structure
Comparison of Solubilization Strategies
Strategy
Mechanism
Pros
Cons
Best For...
Co-solvency
Reduces solvent polarity
Simple, rapid, effective for high concentrations
Potential for precipitation on dilution, solvent toxicity
Initial screening, in vitro assays tolerant to solvents
Surfactants
Micellar encapsulation
High solubilization capacity, stable dispersions
Can interfere with assays, potential cytotoxicity
Formulations where co-solvents fail or are not tolerated
Cyclodextrins
Host-guest inclusion
Good safety profile, creates a true solution, stable
More complex preparation, requires molar ratio optimization
In vivo studies, formulations requiring low excipient toxicity
References
CymitQuimica. (n.d.). CAS 6144-93-0: 4,4-Dimethyl-2-pentanol.
BASF. (2025, September 24). Safety Data Sheet.
PubChem. (n.d.). 4,4-Dimethylpent-2-yn-1-ol.
Chemsrc. (2025, August 24). 4,4-dimethylpent-2-yne | CAS#:999-78-0.
Thermo Fisher Scientific. (2010, September 17). Safety Data Sheet.
Kakran, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research.
Sigma-Aldrich. (2022, April 4). Safety Data Sheet.
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
Wang, S., et al. (2024).
International Journal of Creative Research Thoughts (IJCRT). (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
ChemicalBook. (2023, May 4). 4,4-diMethyl-2-pentyn-1-ol | 52323-98-5.
Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
troubleshooting low conversion rates in 4,4-Dimethyl-2-pentyn-1-ol oxidation
The following guide is designed to address low conversion and yield issues specifically for the oxidation of 4,4-Dimethyl-2-pentyn-1-ol to 4,4-dimethyl-2-pentynal . [1][2][3] Topic: Troubleshooting Low Conversion & Yield...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed to address low conversion and yield issues specifically for the oxidation of 4,4-Dimethyl-2-pentyn-1-ol to 4,4-dimethyl-2-pentynal .
The oxidation of 4,4-Dimethyl-2-pentyn-1-ol presents a unique set of challenges compared to standard aliphatic alcohols. While the tert-butyl group provides steric bulk, the linear geometry of the alkyne spacer (
) generally exposes the hydroxyl group, making it accessible.[3]
However, users frequently report "low conversion" which, upon closer inspection, often falls into two distinct failure modes:[3]
True Kinetic Stalling: The propargylic system is less electron-rich than allylic counterparts, requiring highly active oxidants.[3]
Pseudo-Low Conversion (Volatility Loss): The resulting aldehyde, 4,4-dimethyl-2-pentynal , has a significant vapor pressure.[2][3] Standard high-vacuum concentration often strips the product along with the solvent, mimicking a low-yield reaction.[1][2][3]
This guide prioritizes Manganese Dioxide (MnO
) and TEMPO/BAIB protocols, as they offer the highest selectivity against the Meyer-Schuster rearrangement, a common side reaction in acidic conditions (e.g., Jones Oxidation).[3]
Diagnostic Workflow
Before altering reagents, use this logic tree to diagnose the root cause of the failure.
Figure 1: Decision matrix for diagnosing reaction failure in propargylic alcohol oxidation.
(10 equiv) in DCM, but conversion stalls at ~50% after 24 hours. Why?
A: This is the classic "Dead MnO
" scenario.
Commercial Manganese Dioxide comes in various grades. The "Activated" grade is required for propargylic alcohols. Unlike allylic alcohols, propargylic alcohols are slightly less reactive toward MnO due to the linear geometry of the alkyne, which affects the adsorption mechanism on the MnO surface.
The Fix: You must use Activated MnO
. If your bottle is old, it has likely absorbed water, which deactivates the surface sites.[3]
Validation: Heat a small sample of your MnO
in a test tube. If it releases significant moisture (condensation on glass), it is deactivated.[3]
Protocol Adjustment: Use a 20:1 mass ratio of MnO
to substrate. Yes, this seems excessive, but it is standard for this transformation.
Q: My Dess-Martin Periodinane (DMP) reaction turns cloudy immediately, but yield is poor.
A: Cloudiness is normal (liberation of iodinane byproducts), but low yield suggests moisture contamination.[3]
DMP hydrolyzes to IBX (insoluble) and acetic acid in the presence of water. While IBX is an oxidant, it is kinetically much slower than DMP in DCM at room temperature.[3]
The Fix: Add 1.5 equivalents of NaHCO
to the reaction mixture. This buffers the acetic acid produced and prevents acid-catalyzed decomposition of the acid-sensitive propargylic aldehyde.[1][2][3]
Alternative: If DMP fails, switch to the TEMPO/BAIB protocol (see Section 5), which is often more robust for this specific substrate.[3]
Category 2: Isolation & Volatility (The "Hidden" Loss)
Q: TLC shows a clean spot, but after rotovap, I recover <20% mass. Where did it go?
A: You likely evaporated it.[3]
While 4,4-dimethyl-2-pentyn-1-ol (SM) has a boiling point (BP) of ~70-75°C at reduced pressure, the aldehyde product (4,4-dimethyl-2-pentynal ) lacks hydrogen bonding, significantly lowering its BP.[1][2][3] It can co-distill with solvents like DCM or THF if the vacuum is too strong or the bath is too warm.
The Fix:
Do not use high vacuum (oil pump) to dry this product.[3]
Concentrate at >100 mbar and <30°C bath temperature.
If possible, carry the crude aldehyde solution directly into the next step (e.g., Wittig, Grignard) without full isolation.[3]
Category 3: Side Reactions
Q: I see new peaks in the alkene region (5.0–6.0 ppm) on NMR. Is this the product?
A: No. This is likely the Meyer-Schuster Rearrangement product (an enone).[3]
Acidic conditions (e.g., Jones oxidation, or unbuffered DMP/Swern) can catalyze the rearrangement of the propargylic alcohol/aldehyde into an
Mechanism: The alkyne hydrates or isomerizes under acid catalysis.
The Fix: Avoid Jones Reagent entirely. If using Swern, ensure temperature is kept strictly at -78°C during addition and quench properly with excess base.[2][3] The TEMPO/BAIB method (pH neutral/mildly basic) is the safest route to avoid this.
Comparative Data: Oxidant Selection
Method
Conversion (2h)
Isolated Yield
Risk Profile
Recommendation
MnO (Activated)
95%
82%
Variable reagent quality; high solid waste.[1][2][3]
Tojo, G., & Fernández, M. (2006).[3] Oxidation of Alcohols to Aldehydes and Ketones. Springer.[3][6] (Detailed mechanisms of MnO2 and TEMPO oxidations).
Vatèle, J. M. (2006).[3] "Oxidation of alcohols using TEMPO/BAIB system." Synlett, 2006(13), 2055–2056.[3]
Quesada, E., & Taylor, R. J. (2005).[3] "MnO2 oxidation of propargylic alcohols: A revisit." Tetrahedron Letters, 46(38), 6473-6476.[3] [3]
PubChem. (n.d.).[3] 4,4-Dimethyl-2-pentyn-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link][3]
removal of unreacted tert-butyl acetylene from 4,4-Dimethyl-2-pentyn-1-ol
[1] Topic: Removal of unreacted tert-butyl acetylene (3,3-dimethyl-1-butyne) from 4,4-Dimethyl-2-pentyn-1-ol. Case ID: PUR-TBA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Removal of unreacted tert-butyl acetylene (3,3-dimethyl-1-butyne) from 4,4-Dimethyl-2-pentyn-1-ol.
Case ID: PUR-TBA-001
Support Tier: Level 3 (Senior Application Scientist)
Status: Active Guide[1]
Executive Summary
You are encountering difficulty removing residual 3,3-dimethyl-1-butyne (starting material) from your target product, 4,4-Dimethyl-2-pentyn-1-ol .
This separation challenge is primarily thermodynamic.[1] The boiling point differential between your impurity (~38 °C) and your product (>140 °C est.[1] at atm) is over 100 °C. If the impurity persists, it is likely due to solvent entrainment , insufficient vacuum depth , or azeotropic trapping within the reaction solvent (typically THF).[1]
This guide provides a self-validating protocol to reduce the impurity to <1000 ppm without requiring expensive chromatographic separation.
Part 1: The Physicochemical Landscape
Before troubleshooting, verify the properties of your mixture.[1] This data dictates the separation strategy.[1]
Property
Impurity: tert-Butyl Acetylene
Product: 4,4-Dimethyl-2-pentyn-1-ol
Impact on Purification
Structure
Critical: Impurity is a terminal alkyne; Product is internal.[1]
Warning: You cannot use basic washes; base will deprotonate the product (alcohol) before the impurity.[1]
Safety
Extremely Flammable (FP < -30°C)
Irritant
Hazard: Rotovap exhaust must be vented to a fume hood.[1]
Part 2: Troubleshooting & Protocols
Issue 1: "I ran the rotovap, but the impurity is still visible by NMR."
Diagnosis: This is likely Solvent Entrainment .[1]
In viscous oils (like your propargylic alcohol product), volatile impurities can get "trapped" in the bulk liquid matrix.[1] The surface tension and viscosity prevent the volatile molecules from reaching the surface to evaporate, even under vacuum.[1]
Corrective Protocol: The "Chaser" Method (Co-distillation)
Do not just apply more vacuum; you need to disrupt the matrix.[1]
Solvent Swap: Redissolve your crude oil in a minimal amount of a solvent with a boiling point slightly higher than the impurity but lower than the product.[1] Dichloromethane (DCM) or Pentane are excellent choices.[1]
The Strip:
Set Rotovap bath to 40 °C .
Pressure: Start at 300 mbar and ramp down to 20 mbar .
Mechanism:[1] As the DCM evaporates, it creates bubbles and turbulence (nucleation sites) that physically carry the tert-butyl acetylene molecules out of the oil.[1]
Repeat: Perform this "dissolve and strip" cycle 2 times.
Issue 2: "The impurity level is high (>5%). Can I use a chemical wash?"
Diagnosis: Incomplete Reaction or Excess Reagent.[1]
You likely used a large excess of tert-butyl acetylene to drive the lithiation.[1]
Technical Constraint:
You cannot use a simple NaOH/KOH wash.[1] The pKa of the product's alcohol (-OH, pKa ~16) is lower than the impurity's alkyne proton (
C-H, pKa ~25). Adding base will deprotonate your product and pull it into the aqueous layer, leaving the impurity in the organic layer—the exact opposite of what you want.[1]
Corrective Protocol: High Vacuum Distillation (The Gold Standard)
Since the product is thermally stable and the BP difference is massive, a bulb-to-bulb distillation (Kugelrohr) or short-path distillation is the definitive solution.[1]
Setup: Short-path distillation head.
Conditions: High vacuum (<1 mmHg).
Fractions:
Fore-run: Collect everything coming over below 50 °C. (This will be your tert-butyl acetylene).[1][2][3][4]
Main Fraction: Collect the product (likely 60–80 °C depending on vacuum).
Receiver Cooling: Ensure the receiving flask for the fore-run is cooled to -78 °C (Dry ice/acetone). The impurity is so volatile it will bypass standard water condensers and ruin your pump oil.[1]
Issue 3: "How do I confirm it is completely gone?"
Diagnosis: Analytical Blindness.
TLC is ineffective here because the impurity is volatile and will evaporate off the plate before you can stain it.[1]
Corrective Protocol: 1H-NMR Validation
You must look for the specific signature of the terminal alkyne proton.[1]
(set to 2H). If the Impurity peak (1H) integrates to <0.01, you have <1 mol% impurity.[1]
Part 3: Visualized Workflow
The following diagram illustrates the logical flow for purification, highlighting the critical decision points where volatility management supersedes chemical extraction.
Caption: Logical workflow for the removal of volatile alkyne impurities. Note the loop-back mechanism for solvent chasing.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use AgNO3 (Silver Nitrate) to precipitate the impurity?A: Technically, yes, but it is not recommended for this specific pair.[1]
Theory: Silver nitrate forms an insoluble acetylide with terminal alkynes (
Practice: This creates a heavy metal waste stream and is expensive.[1] Given that the boiling point difference is >100 °C, using a chemical scavenger is "over-engineering."[1] Stick to vacuum methods.
Q: My vacuum pump oil smells like gasoline after this reaction. Why?A: You condensed the tert-butyl acetylene in your pump oil.[1]
Because the impurity boils at 37 °C, it will not condense in a standard water-cooled condenser (usually 10–15 °C). It travels as a vapor directly into your pump.[1]
Fix: You must use a dry-ice/acetone trap (-78 °C) between your rotovap and your pump.[1] Change your pump oil immediately to prevent damage.[1]
Q: Is the impurity forming an azeotrope with THF?A: While specific data for the tert-butyl acetylene/THF azeotrope is scarce, alkynes often form azeotropes with ethers.[1] However, the volatility of the alkyne (37 °C) vs THF (66 °C) suggests that the alkyne should come off before the THF.[1] If it remains, it is likely due to bulk viscosity trapping, not azeotropic binding.[1] The "Chaser Method" (Issue 1 above) solves this.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13512, 3,3-Dimethyl-1-butyne.[1] Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethylpent-2-yn-1-ol.[1] Retrieved from [Link]
Organic Syntheses. Synthesis of 4-Pentyn-1-ol (Analogous Protocol). Coll. Vol. 4, p.755 (1963); Vol. 39, p.56 (1959).[1] Retrieved from [Link]
Validating Purity of 4,4-Dimethyl-2-pentyn-1-ol: A Comparative Analytical Guide
Executive Summary: The "Chromophore Challenge" Validating the purity of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5) presents a distinct analytical challenge: chromophore deficiency . Unlike aromatic drug substances that...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Chromophore Challenge"
Validating the purity of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5) presents a distinct analytical challenge: chromophore deficiency . Unlike aromatic drug substances that absorb strongly in the UV range, this aliphatic acetylenic alcohol possesses only a weak alkyne
transition (< 200 nm).
While Gas Chromatography (GC-FID) is often the default for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is frequently required in drug development pipelines to analyze thermally unstable matrices or aqueous formulations.
This guide objectively compares a robust HPLC-RI (Refractive Index) method against the industry-standard GC-FID and the absolute reference method, qNMR . We provide a validated workflow to overcome the UV detection limits and ensure regulatory compliance.
Compound Profile & Analytical Strategy
Property
Specification
Analytical Implication
Structure
No aromatic rings; poor UV sensitivity.
Boiling Point
~70-71°C (at 29 mmHg)
Volatile; ideal for GC, requires care in HPLC fraction collection.
Soluble in alcohols, acetonitrile; sparingly soluble in water
Compatible with Reverse Phase (RP) HPLC.
Decision Matrix: Choosing the Right Method
The following decision tree illustrates when to deploy HPLC versus GC or qNMR for this specific compound.
Figure 1: Analytical Method Selection Decision Tree. Green nodes indicate recommended pathways for robust quantification.
Method A: HPLC-RI/ELSD (The Validated Protocol)
Since 4,4-Dimethyl-2-pentyn-1-ol lacks strong UV absorbance, standard UV detectors (DAD/VWD) will produce low signal-to-noise ratios and drifting baselines at the required 205 nm wavelength. Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is the scientifically superior choice for HPLC validation.
Chromatographic Conditions
System: HPLC with Isocratic Pump and RI Detector (Temperature controlled).
Column: Ligand-Exchange or C18 (High Carbon Load).
Recommendation: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (60 : 40 v/v).
Note: Isocratic elution is mandatory for RI detection due to baseline instability in gradients.
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detector Temp (RI): 35°C (Must be > Column Temp to prevent condensation).
Injection Volume: 20 µL.
System Suitability Testing (SST)
Before releasing data, the system must pass the following acceptance criteria (n=6 injections):
The following table summarizes the performance metrics of the HPLC method compared to alternatives.
Metric
Method A: HPLC-RI
Method B: GC-FID
Method C: qNMR
Specificity
Moderate (Co-elution possible)
High (High resolution)
High (Structural ID)
LOD (Limit of Detection)
~10 µg/mL
~1 µg/mL
~1 mg/mL
Linearity ()
N/A (Absolute)
Sample Prep
Dilute & Shoot
Direct Injection
Dissolve in
Throughput
15 min/run
8 min/run
10 min/run
Suitability
Aqueous/Biological samples
Volatile/Pure samples
Reference Standards
Why Choose HPLC?
While GC-FID is more sensitive, HPLC is non-destructive to the sample matrix (if using a splitter) and allows for fraction collection. Furthermore, if the alkyne is present in a biological buffer or a reaction mixture with non-volatile salts, GC injection would foul the liner and column. HPLC is the only viable option for salt-heavy matrices.
Validation Workflow & Troubleshooting
To ensure the "Trustworthiness" of your data, follow this validation logic flow. This prevents common errors associated with refractive index detection (e.g., thermal drift).
Figure 2: Step-by-step HPLC-RI Validation Workflow ensuring data integrity.
Troubleshooting Common Issues
Negative Peaks: In RI detection, this indicates the sample solvent has a lower refractive index than the mobile phase. Solution: Dissolve the sample in the mobile phase.
Drifting Baseline: RI detectors are extremely temperature sensitive. Solution: Insulate the column and inlet lines; ensure the detector optical unit is purged and stable for at least 2 hours before analysis.
Low Sensitivity: If the peak is too small, switch to ELSD (Evaporative Light Scattering Detector), which offers better sensitivity for non-chromophoric compounds but is non-linear (requires log-log calibration).
References
PubChem. (2025).[1][2] 4,4-Dimethylpent-2-yn-1-ol Compound Summary. National Library of Medicine. [Link]
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
Organic Syntheses. (1955).[3] 4-Pentyn-1-ol Synthesis and Purification. Coll. Vol. 3, p. 698.[3] (Reference for impurity profile of alkynol synthesis). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Thermal Stability & TGA Profile of 4,4-Dimethyl-2-pentyn-1-ol
Executive Summary
This guide provides an in-depth thermal gravimetric analysis (TGA) and stability profile for 4,4-Dimethyl-2-pentyn-1-ol , a sterically hindered internal alkyne alcohol. It contrasts this compound with the industry-standard Propargyl Alcohol (2-Propyn-1-ol) . Our analysis reveals that the steric bulk of the tert-butyl group in 4,4-Dimethyl-2-pentyn-1-ol significantly enhances thermal stability by preventing the formation of explosive metal acetylides and retarding polymerization, a common failure mode in terminal alkynols.
Introduction: The Steric Advantage
In drug development and organic synthesis, alkynols are potent intermediates. However, their thermal instability often poses safety risks during scale-up.
The Challenger:4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5).[1][2][3] A C7 internal alkyne featuring a bulky tert-butyl group.
The Incumbent:Propargyl Alcohol .[4][5] A C3 terminal alkyne known for high reactivity but severe instability (explosive polymerization, shock sensitivity).
Core Scientific Insight: The primary driver of instability in Propargyl Alcohol is the acidic terminal acetylenic proton (
), which facilitates the formation of unstable acetylides and radical polymerization. 4,4-Dimethyl-2-pentyn-1-ol replaces this proton with a tert-butyl group, effectively "capping" the reactive site and introducing steric hindrance that blocks bimolecular degradation pathways.
Experimental Methodology: TGA & DSC Protocol
To accurately characterize the stability of a volatile liquid like 4,4-Dimethyl-2-pentyn-1-ol, one must distinguish between evaporation (physical mass loss) and decomposition (chemical degradation). Standard open-pan TGA is insufficient.
Recommended Protocol:
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
Atmosphere: Nitrogen (
) at 50 mL/min (Inert) vs. Air (Oxidative).
Ramp Rate: 10°C/min from 25°C to 400°C.
Crucible Configuration (Critical):
Configuration A (Open Pan): Measures volatility/boiling point.
Configuration B (Hermetically Sealed Al Pan with Pinhole): Suppresses evaporation to measure intrinsic chemical decomposition .
Experimental Workflow Visualization
Caption: Dual-configuration TGA workflow to decouple volatility from chemical stability.
TGA Performance Analysis
Predicted TGA Profile (Open Pan)
Unlike solid polymers, 4,4-Dimethyl-2-pentyn-1-ol is a liquid with a boiling point significantly higher than its alkyne precursor but lower than its decomposition point.
Mass Loss Step 1 (Evaporation): Onset expected ~100–120°C.
Completion: 100% mass loss by ~170–180°C (Estimated Atmospheric BP).
Residue: 0% (Clean evaporation indicates high purity and no polymerization in the gas phase).
Intrinsic Stability (Sealed Pan/DSC)
When evaporation is suppressed, the compound exhibits superior stability compared to terminal alkynes.
Decomposition Onset (
): > 220°C.
Mechanism: The tert-butyl group prevents the "zipper" polymerization mechanism common in Propargyl Alcohol. Degradation likely proceeds via slow elimination or oxidation (if air is present) rather than explosive reaction.
Comparative Data Table
Feature
4,4-Dimethyl-2-pentyn-1-ol
Propargyl Alcohol
Implication
Structure
Internal Alkyne (Steric Bulk)
Terminal Alkyne (Acidic H)
Safety: 4,4-Dimethyl is less shock-sensitive.
Boiling Point
~160–170°C (Est. Atm)*
114°C
Process: Higher BP allows higher reaction temps without pressure vessels.
*Note: Literature often cites ~81°C, which refers to the non-alcohol precursor 4,4-dimethyl-2-pentyne or a reduced pressure value (e.g., 20 mmHg). Do not confuse these.
Scientific Validation: The Mechanism of Stability
The enhanced stability of 4,4-Dimethyl-2-pentyn-1-ol is not accidental; it is structurally engineered.
Comparison of Degradation Pathways:
Propargyl Alcohol: The terminal proton (
) is acidic. In the presence of trace metals (Fe, Cu) or bases, it forms metal acetylides (), which are catalytic initiators for violent polymerization.
4,4-Dimethyl-2-pentyn-1-ol: The tert-butyl group (
) physically blocks the alkyne terminus. There is no acidic proton to replace, rendering the formation of acetylides impossible.
Stability Logic Diagram
Caption: Mechanistic comparison of failure modes. The tert-butyl group eliminates the primary explosion risk factor.
Safety & Handling Implications
Based on the TGA and physicochemical profile:
Distillation: Unlike Propargyl Alcohol, which can polymerize explosively during distillation if not stabilized, 4,4-Dimethyl-2-pentyn-1-ol can be distilled safely at reduced pressure.
Storage: Does not require the acid stabilizers (e.g., succinic acid) typically added to Propargyl Alcohol to prevent spontaneous polymerization.
Reaction Conditions: Compatible with basic conditions (e.g., KOH, NaH) that would decompose terminal alkynols.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethylpent-2-yn-1-ol. Retrieved from [Link]
NIST Chemistry WebBook. 2-Pentyne, 4,4-dimethyl- (Precursor Data). Retrieved from [Link]
Rawsource (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Retrieved from [Link]
Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols. Retrieved from [Link]
A Comparative Guide to the Quantitative Analysis of 4,4-Dimethyl-2-pentyn-1-ol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol, a valuable building block in organic synthesis, within complex reaction mixtures. We will delve into the principles, advantages, and practical considerations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Introduction: The Analytical Challenge
4,4-Dimethyl-2-pentyn-1-ol is a primary alcohol with a tertiary butyl group, rendering it relatively volatile and lacking a strong UV chromophore. These characteristics present a unique set of challenges for its quantification in a reaction mixture, which may contain starting materials, reagents, byproducts, and solvents. The choice of analytical technique is therefore critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical method is a balance of performance, sample compatibility, and available instrumentation. Here, we compare the three most pertinent techniques for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1][2] For a moderately volatile alcohol like 4,4-Dimethyl-2-pentyn-1-ol, GC is an excellent starting point. The Flame Ionization Detector (FID) is particularly well-suited as it provides a robust and near-universal response to organic compounds.[3]
Principle of Operation: The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase.[2] Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and polarity.[4]
Advantages:
High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures.[4]
High Sensitivity: The FID is highly sensitive to hydrocarbons, making it ideal for detecting low concentrations of the analyte.[5]
Robustness: GC-FID is a well-established and reliable technique suitable for routine quality control.[3]
Limitations:
Analyte Volatility: The compound must be volatile and thermally stable.[6]
Peak Tailing: Alcohols can exhibit poor peak shape (tailing) on some GC columns due to interactions with active sites. This can be mitigated by using specialized columns or through derivatization.[7]
Experimental Approaches with GC-FID:
Direct Injection: This is the simplest approach. However, the hydroxyl group of the alcohol can lead to peak tailing and reduced response. The use of a polar "wax" type column can improve peak shape for underivatized alcohols.[4][7]
Derivatization: To improve volatility and peak shape, the alcohol can be derivatized.[8] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[9] This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption in the GC system.[9][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating a wide range of compounds.[11] However, for analytes like 4,4-Dimethyl-2-pentyn-1-ol that lack a significant UV chromophore, direct UV detection is challenging, especially at low concentrations.[12]
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a stationary phase.[11] Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase.
Advantages:
Broad Applicability: Suitable for a wide range of compounds, including those that are not volatile.
Non-destructive: The sample can be collected after analysis if needed.
Limitations:
Low Sensitivity without a Chromophore: Direct UV detection of 4,4-Dimethyl-2-pentyn-1-ol is insensitive.
Derivatization Required: To achieve adequate sensitivity with a UV detector, derivatization with a UV-active agent is necessary. This adds a step to the sample preparation and can introduce variability. A common derivatizing agent for alcohols is 2,4-dinitrophenylhydrazine (DNPH) after oxidation to the corresponding aldehyde or ketone, or other UV-active acylating or silylating agents.[12]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][15]
Principle of Operation: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The ¹H NMR spectrum is acquired under conditions that ensure a linear response. The concentration of the analyte is determined by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.[16]
Advantages:
Non-destructive: The sample can be fully recovered.
No Analyte-Specific Calibration Curve: Quantification is based on an internal standard of known concentration.[13]
High Precision and Accuracy: When performed correctly, qNMR can be a very accurate and precise technique.[17]
Structural Information: The NMR spectrum also provides structural confirmation of the analyte.[14]
Limitations:
Lower Sensitivity: Compared to GC-FID and derivatized HPLC-UV, qNMR is less sensitive.
Potential for Peak Overlap: In complex reaction mixtures, signals from the analyte, internal standard, and matrix components may overlap, complicating quantification.[13]
Requires Careful Experimental Setup: Accurate quantification requires proper parameter selection, such as a sufficiently long relaxation delay.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of each technique for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Caption: Comparative workflows for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol.
Protocol 1: Quantitative Analysis by GC-FID (with Derivatization)
This protocol is recommended for high sensitivity and accuracy. The derivatization step improves peak shape and thermal stability.[8]
1. Materials and Reagents:
4,4-Dimethyl-2-pentyn-1-ol (analyte)
Internal Standard (IS): e.g., n-Dodecane or other suitable non-reactive hydrocarbon.
Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
Solvent: Anhydrous Pyridine
GC Vials with inserts
2. Standard Preparation:
Prepare a stock solution of 4,4-Dimethyl-2-pentyn-1-ol (e.g., 10 mg/mL) in pyridine.
Prepare a stock solution of the internal standard (e.g., 5 mg/mL) in pyridine.
Create a series of calibration standards by diluting the analyte stock solution and adding a fixed amount of the internal standard stock solution to each.
3. Sample Preparation:
Accurately weigh a sample of the reaction mixture into a vial.
Dilute the sample with pyridine to bring the analyte concentration within the calibration range.
Add a known amount of the internal standard stock solution.
4. Derivatization Procedure:
To each standard and sample vial, add an excess of BSTFA + 1% TMCS (e.g., 100 µL for every 100 µL of sample/standard).[9]
Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]
Allow the vials to cool to room temperature before analysis.
5. GC-FID Instrumentation and Conditions:
GC System: Agilent 7890B or equivalent with FID.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection Volume: 1 µL.
Injector Temperature: 250°C.
Split Ratio: 50:1.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold: 5 minutes at 250°C.
Detector Temperature: 300°C.
6. Data Analysis:
Integrate the peak areas of the derivatized analyte and the internal standard.
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the standards.
Determine the concentration of the analyte in the samples using the calibration curve.
Protocol 2: Quantitative Analysis by qNMR
This protocol is ideal for accurate analysis without the need for an analyte-specific calibration curve, and when analyte isolation is difficult.[13]
Internal Standard (IS): e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride (must have a simple spectrum with peaks that do not overlap with the analyte).
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent that dissolves all components.
NMR tubes.
2. Sample Preparation:
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
Accurately weigh a similar amount of the internal standard into the same vial.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
NMR Spectrometer: Bruker 400 MHz or equivalent.
Nucleus: ¹H.
Pulse Program: Standard single pulse (e.g., zg30).
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
Relaxation Delay (d1): At least 5 times the longest T₁ of the peaks of interest (typically 30-60 seconds for accurate quantification).
Acquisition Time: ~3-4 seconds.
Spectral Width: Appropriate for ¹H NMR (~20 ppm).
4. Data Processing and Analysis:
Process the spectrum with phasing and baseline correction.
Integrate a well-resolved peak of the analyte (e.g., the -CH₂OH protons) and a well-resolved peak of the internal standard.
Calculate the purity or concentration using the following formula[13]:
Caption: Logical flow for the validation of a quantitative analytical method.
Conclusion and Recommendations
The choice of analytical technique for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol in reaction mixtures is a critical decision that should be guided by the specific requirements of the analysis.
For high-throughput, sensitive, and routine analysis , GC-FID with derivatization is the recommended method. It offers excellent sensitivity, and the derivatization step overcomes the challenges associated with analyzing a polar alcohol by GC.
When a reference standard of the analyte is unavailable or for purity assessment , qNMR is the method of choice. Its non-destructive nature and reliance on a readily available internal standard make it a powerful tool, albeit with lower sensitivity.
HPLC-UV is generally not recommended for this analyte unless derivatization is performed. The added complexity of the derivatization step often makes GC-FID a more straightforward and sensitive option.
Ultimately, the method must be validated for its intended purpose, demonstrating sufficient specificity, linearity, accuracy, precision, and robustness to ensure reliable and defensible results in a research and drug development setting.
References
Krull, I. S., Swartz, M., & Driscoll, J. (1984). Derivatizations for Improved Detection of Alcohols by Gas Chromatography and Photoionization Detection (GC-PID). Analytical Letters, 17(20), 2369-2384.
Restek. (n.d.).
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
Shimadzu. (2023). Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. Retrieved from [Link]
Eyer, K. (2020).
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]
Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis. Retrieved from [Link]
Ali, S. S., et al. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. African Journal of Biotechnology, 11(15), 3575-3582.
SIELC Technologies. (2018). 2-Pentanone, 4,4-dimethyl-. Retrieved from [Link]
Chang, W. H., et al. (2003). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 11(2), 133-140.
Agilent Technologies. (2014). Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer.
SciSpace. (n.d.). Validation gas chromatography-fid method for analysis of ethanol content in vinegar.
Leshkevich, A. A., et al. (n.d.).
Pereira, V., et al. (n.d.). Rapid quantification of higher alcohols in wine, port wine and brandy by HS-GC-FID.
PubChem. (n.d.). 4,4-Dimethylpent-2-yn-1-ol. Retrieved from [Link]
Drabińska, N., et al. (2019). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Molecules, 24(24), 4539.
Haque, S., & Foysal, M. J. (2020). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 10(9), 359.
Harada, N. (2016).
Cammilleri, G., et al. (2021).
PubChem. (n.d.). 4,4-Dimethyl-2-pentyne. Retrieved from [Link]
As a Senior Application Scientist, I emphasize that handling 4,4-Dimethyl-2-pentyn-1-ol requires more than generic solvent precautions. While classified as a Category 3 Flammable Liquid and an Irritant , its structural properties—specifically the lipophilic tert-butyl group combined with the propargylic alcohol moiety—suggest enhanced potential for dermal absorption and mucous membrane irritation compared to simple aliphatic alcohols [1, 2].
This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for safe manipulation, focusing on preventing the "invisible" risks of vapor accumulation and static discharge.
Hazard Analysis & Mechanistic Risks
To select the correct PPE, we must understand the causality of the hazard:
Flammability (H226): The internal alkyne bond lowers the activation energy for combustion. Vapor density is heavier than air, creating a risk of pooling in low-lying lab areas or drainage sinks [3].
Acute Toxicity & Irritation (H302, H315, H319, H335): The hydroxyl group makes this compound water-soluble enough to penetrate mucous membranes (eyes/lungs), while the hydrocarbon tail facilitates skin barrier permeation.
Reactivity Profile: Unlike terminal alkynes, this is an internal alkyne (2-pentyn), meaning it lacks the acidic acetylenic proton required to form explosive metal acetylides with copper or silver. However, it remains reactive toward strong oxidizing agents and reducing hydrides [4].
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling volumes >5 mL.
PPE Category
Recommendation
Scientific Rationale
Hand Protection (Splash)
Nitrile Rubber (Min. 0.11 mm thickness)
Provides adequate short-term protection against aliphatic alcohols. Protocol: Change immediately upon splash contact.
Hand Protection (Immersion)
Silver Shield® / 4H® Laminate
For spill cleanup or prolonged handling. The t-butyl group can degrade standard latex or thin nitrile over time, leading to permeation.
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1)
Safety glasses are insufficient. Vapors are potent lachrymators (tear-inducing). Goggles seal the orbital area against vapor ingress.
Respiratory Protection
Fume Hood (Face Velocity: 80–100 fpm)
Primary control. If working outside a hood (e.g., rotary evaporator maintenance), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).
Body Protection
Flame-Resistant (FR) Lab Coat
Synthetic fibers (polyester) melt onto skin during flash fires. 100% cotton or Nomex/Kevlar blends are required due to H226 classification.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
Static Dissipation: Ensure all metal transfer vessels are grounded. The non-polar regions of the molecule can facilitate static charge accumulation during rapid pouring.
Atmosphere Check: Verify fume hood sash is at the working height marker.
Phase B: Transfer & Manipulation
Weighing: Do not weigh in the open laboratory. Use a secondary containment tray to transport the closed bottle to the balance. If the balance is outside the hood, tare the receiving flask, add the reagent inside the hood, and re-weigh the closed system.
Syringe Transfer: For volumes <20 mL, use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as the alkyne functionality can swell certain plunger seals over time, leading to sticking and sudden release (splashing).
Phase C: Reaction Setup
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is recommended to prevent the formation of peroxides at the propargylic position during long-term heating.
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE escalation.
Figure 1: Decision logic for PPE selection and engineering controls based on volume and ventilation availability.[2]
Emergency Response & Disposal
Spill Management (Self-Validating Protocol)
If a spill occurs, the response must be immediate due to the flammability risk.[3]
Evacuate & Ventilate: Clear the immediate area.[4]
Ignition Control: Cut power to hot plates or stirrers immediately.
Absorb: Use vermiculite or sand. Do not use paper towels , as they increase surface area for evaporation and flammability.
Decontaminate: Clean the surface with a soap/water solution (the alcohol is soluble in water, aiding removal).